Dexmethylphenidate

Übersicht

Beschreibung

Dexmethylphenidate is a potent central nervous system stimulant used primarily to treat attention deficit hyperactivity disorder (ADHD) in individuals over the age of five years . It is the more active enantiomer of methylphenidate, which means it is more pharmacologically effective . This compound is available in both immediate-release and extended-release formulations, with the latter providing effects that last up to twelve hours .

Vorbereitungsmethoden

The preparation of dexmethylphenidate involves several synthetic routes and reaction conditions. One common method includes the following steps :

Amino Protecting Group Removal: In a solvent, an amino protecting group is removed from a precursor compound using an amino de-protection reagent.

Intramolecular Nucleophilic Substitution: Under the action of an alkali, an intramolecular nucleophilic substitution reaction is carried out on a precursor compound.

Hydrogenation: In a closed system, under palladium on carbon or palladium carbon hydroxide catalytic conditions, a precursor compound is reacted with hydrogen.

These methods are advantageous due to their short steps, high product yield, good chiral purity, and suitability for industrial production .

Analyse Chemischer Reaktionen

Dexmethylphenidat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Dexmethylphenidat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter :

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen von Zentralstimulanzien zu untersuchen.

Biologie: Es wird verwendet, um die Mechanismen der Neurotransmitterregulation und synaptischen Übertragung zu untersuchen.

Medizin: Es wird zur Behandlung von ADHS und anderen verwandten Störungen eingesetzt und hilft, die Konzentration zu verbessern, Impulsivität zu reduzieren und das Verhalten zu kontrollieren.

Industrie: Es wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Darreichungsformen eingesetzt.

5. Wirkmechanismus

Dexmethylphenidat entfaltet seine Wirkung durch die Hemmung der Wiederaufnahme von Noradrenalin und Dopamin in Synapsen, insbesondere im Thalamus und Striatum . Diese Hemmung erhöht die Konzentration dieser Neurotransmitter im synaptischen Spalt, wodurch die Neurotransmission verbessert und Aufmerksamkeit und Konzentration gesteigert werden. Zu den beteiligten molekularen Zielstrukturen gehören der Noradrenalintransporter und der Dopamintransporter .

Wirkmechanismus

Dexmethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine in synapses, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The molecular targets involved include the norepinephrine transporter and the dopamine transporter .

Vergleich Mit ähnlichen Verbindungen

Dexmethylphenidat wird oft mit anderen Zentralstimulanzien verglichen, wie z.B. :

Methylphenidat: Dexmethylphenidat ist das aktivere Enantiomer von Methylphenidat, wodurch es pharmakologisch wirksamer ist.

Amphetamin/Dextroamphetamin: Diese Verbindungen werden ebenfalls zur Behandlung von ADHS eingesetzt, haben jedoch unterschiedliche Wirkmechanismen und pharmakokinetische Profile.

Lisdexamfetamin: Diese Verbindung ist ein Prodrug von Dextroamphetamin und wird für ähnliche Indikationen eingesetzt, hat aber eine längere Wirkdauer.

Dexmethylphenidat ist einzigartig in seiner hohen Potenz und spezifischen enantiomeren Form, was zu seiner Wirksamkeit und reduzierten Nebenwirkungen im Vergleich zu seinem Racemat beiträgt .

Biologische Aktivität

Dexmethylphenidate (d-MPH) is the d-enantiomer of methylphenidate (MPH), a central nervous system (CNS) stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and research findings.

This compound acts primarily as a reuptake inhibitor for norepinephrine and dopamine. It blocks the sodium-dependent dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. The mechanism can be summarized as follows:

- Inhibition of Reuptake : this compound inhibits DAT and NET, enhancing dopaminergic and noradrenergic signaling.

- Increased Neurotransmitter Release : It also promotes the release of these monoamines into the extraneuronal space, which is crucial for its therapeutic effects in ADHD .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Bioavailability | 22-25% (due to first-pass metabolism) |

| Peak Concentration (Tmax) | 1-1.5 hours for IR; 6.5 hours for XR |

| Volume of Distribution | 2.65 L/kg |

| Protein Binding | 12-15% in adults; 15.2±5.2% in children |

| Elimination Half-life | Approximately 2.2 hours |

This compound is metabolized primarily to d-ritalinic acid, which has minimal pharmacological activity .

Clinical Efficacy

Numerous studies have highlighted the efficacy of this compound in treating ADHD:

- A randomized controlled trial demonstrated that this compound significantly improved ADHD symptoms compared to placebo, with a notable increase in attention span and reduction in hyperactivity .

- A study using positron emission tomography showed that therapeutic doses of this compound significantly increase extracellular dopamine levels in the human brain, correlating with improved cognitive function in ADHD patients .

Case Studies

- Case Study on Efficacy : A double-blind placebo-controlled trial involving adult patients with ADHD showed that those treated with this compound exhibited significant improvements in ADHD symptoms compared to those receiving placebo, with minimal side effects reported .

- Behavioral Side Effects : In a review of literature concerning behavioral changes associated with methylphenidate treatment, it was noted that while this compound is effective, some patients may experience increased anxiety or irritability as side effects .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Dopamine Transporter Inhibition : Studies indicate that this compound exhibits higher affinity for DAT compared to its l-isomer, which may explain its enhanced efficacy in treating ADHD symptoms .

- Interaction with Ethanol : Research on the interaction between this compound and ethanol showed that ethanol can potentiate the locomotor effects of this compound in animal models, raising concerns about potential abuse when these substances are co-administered .

Eigenschaften

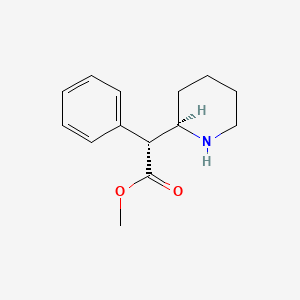

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGOZIWVEXMGBE-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893769 | |

| Record name | Dexmethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexmethylphenidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex. | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

40431-64-9 | |

| Record name | (+)-threo-Methylphenidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40431-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmethylphenidate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXMETHYLPHENIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexmethylphenidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>203 | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.